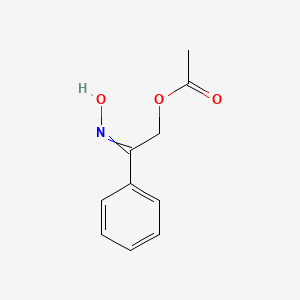
(1-Methyl-4-methylidenepyrrolidin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methyl-4-methylidenepyrrolidin-2-yl)methanol is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
The synthesis of (1-Methyl-4-methylidenepyrrolidin-2-yl)methanol typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings. The application of microwave-assisted organic synthesis (MAOS) has been shown to increase synthetic efficiency and support green chemistry principles .
Analyse Chemischer Reaktionen
(1-Methyl-4-methylidenepyrrolidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where halogens or other leaving groups are replaced by nucleophiles such as hydroxide or alkoxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(1-Methyl-4-methylidenepyrrolidin-2-yl)methanol has several scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of novel biologically active compounds.
Biology: The compound’s structural properties make it a valuable tool for studying various biological processes and interactions.
Medicine: It is used in the development of drugs targeting specific proteins or pathways, contributing to the treatment of diseases.
Industry: The compound’s unique properties are leveraged in industrial applications, including the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-Methyl-4-methylidenepyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as proteins or enzymes. Docking analyses have suggested that the compound binds to the podophyllotoxin pocket of the protein gamma tubulin, which may underlie its anticancer activity . The stereochemistry and spatial orientation of the substituents on the pyrrolidine ring play a crucial role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
(1-Methyl-4-methylidenepyrrolidin-2-yl)methanol can be compared with other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups, leading to variations in their biological and chemical properties. The unique combination of the methyl and methylidene groups in this compound distinguishes it from other similar compounds and contributes to its specific applications and activities.
Eigenschaften
Molekularformel |
C7H13NO |
|---|---|
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
(1-methyl-4-methylidenepyrrolidin-2-yl)methanol |
InChI |
InChI=1S/C7H13NO/c1-6-3-7(5-9)8(2)4-6/h7,9H,1,3-5H2,2H3 |
InChI-Schlüssel |
RMBPMYJXKXVHSU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(=C)CC1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Benzenamine, N-[2-(2-methoxyethoxy)ethyl]-4,5-dimethyl-2-nitro-](/img/structure/B12515261.png)
![2,2-Bis[(quinolin-2-yl)methyl]propane-1,3-diol](/img/structure/B12515274.png)
![7-nitro-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one](/img/structure/B12515280.png)
![(1R,2S,5S)-3-((S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12515306.png)


![tert-butyl N-[2-(4-nitrophenyl)-1-(oxiran-2-yl)ethyl]carbamate](/img/structure/B12515318.png)

